3-(3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride 3-(3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1435804-21-9
VCID: VC2865837
InChI: InChI=1S/C11H11ClFN3O.ClH/c12-7-3-1-4-8(13)10(7)11-15-9(17-16-11)5-2-6-14;/h1,3-4H,2,5-6,14H2;1H
SMILES: C1=CC(=C(C(=C1)Cl)C2=NOC(=N2)CCCN)F.Cl
Molecular Formula: C11H12Cl2FN3O
Molecular Weight: 292.13 g/mol

3-(3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

CAS No.: 1435804-21-9

Cat. No.: VC2865837

Molecular Formula: C11H12Cl2FN3O

Molecular Weight: 292.13 g/mol

* For research use only. Not for human or veterinary use.

3-(3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride - 1435804-21-9

Specification

CAS No. 1435804-21-9
Molecular Formula C11H12Cl2FN3O
Molecular Weight 292.13 g/mol
IUPAC Name 3-[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine;hydrochloride
Standard InChI InChI=1S/C11H11ClFN3O.ClH/c12-7-3-1-4-8(13)10(7)11-15-9(17-16-11)5-2-6-14;/h1,3-4H,2,5-6,14H2;1H
Standard InChI Key KYVRVYJMRKSXFW-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)C2=NOC(=N2)CCCN)F.Cl
Canonical SMILES C1=CC(=C(C(=C1)Cl)C2=NOC(=N2)CCCN)F.Cl

Introduction

Chemical Structure and Properties

The compound is characterized by a 1,2,4-oxadiazole core substituted with a 2-chloro-6-fluorophenyl group and a propan-1-amine side chain, with a hydrochloride counterion. Its molecular formula is C₁₁H₁₂Cl₂FN₃O, and it has a molecular weight of 292.13 g/mol (Table 1).

PropertyValue
CAS Number1435804-21-9
Molecular FormulaC₁₁H₁₂Cl₂FN₃O
Molecular Weight292.13 g/mol
SMILESC1=CC(=C(C(=C1)Cl)C2=NOC(=N2)CCCN)F.Cl
InChIKeyKYVRVYJMRKSXFW-UHFFFAOYSA-N
PubChem CID71829639

Table 1: Key Chemical Identifiers

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The 2-chloro-6-fluorophenyl substituent introduces electron-withdrawing effects, influencing the compound’s reactivity and potential bioactivity. The propan-1-amine side chain enhances water solubility and may facilitate interactions with biological targets.

CompoundKey FeaturesPotential Application
5-(Trifluoromethyl)-1,2,4-oxadiazoleElectron-deficient oxadiazole coreDPP-4 inhibition
3-[3-Fluoro-5-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminePyridine substituentKinase inhibition
2-Chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridineTrifluoromethyl groupAnticancer research

Table 2: Structural and Functional Comparison

Comparative Analysis with Patent-Disclosed Derivatives

Patent WO2017222951A1 highlights trifluoromethyl-substituted oxadiazoles for therapeutic applications. Key distinctions from the target compound include:

  • Substituent Effects:

    • Trifluoromethyl groups enhance metabolic stability but may reduce solubility.

    • Chloro-fluoro substituents balance electronic effects and lipophilicity.

  • Biological Targets:

    • Patent derivatives target kinases and G-protein-coupled receptors (GPCRs), whereas the target compound’s propan-1-amine moiety suggests DPP-4/peptidase activity .

Applications in Drug Discovery

The compound serves as a pharmaceutical intermediate for synthesizing more complex molecules. Its utility lies in:

  • Scaffold Optimization: Modifying the oxadiazole core or aromatic substituents to improve potency or selectivity.

  • Salt Formation: The hydrochloride counterion enhances crystallinity and bioavailability.

Research Gaps and Future Directions

  • In Vitro/In Vivo Studies:

    • Assessing DPP-4 inhibition or antimicrobial activity.

  • Structure-Activity Relationships (SAR):

    • Exploring the impact of substituent positions (e.g., 2-chloro vs. 3-chloro) on activity.

  • Crystallography:

    • Elucidating binding modes to target enzymes through X-ray studies.

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